REACTION_SMILES
|
[Cl:10][c:11]1[cH:12][cH:13][c:14]([I:17])[cH:15][cH:16]1.[cH:1]1[cH:2][cH:3][c:4]2[nH:5][cH:6][cH:7][c:8]2[cH:9]1>>[cH:1]1[cH:2][cH:3][c:4]2[n:5](-[c:14]3[cH:13][cH:12][c:11]([Cl:10])[cH:16][cH:15]3)[cH:6][cH:7][c:8]2[cH:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1ccc(I)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc2[nH]ccc2c1
|
Name
|
|
Type
|
product
|
Smiles
|
Clc1ccc(-n2ccc3ccccc32)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |